molecular formula C7H13Cl2N3 B2372036 (1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride CAS No. 2514952-94-2

(1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride

Cat. No.: B2372036
CAS No.: 2514952-94-2
M. Wt: 210.1
InChI Key: MGAUHDVKCOEPIT-UHFFFAOYSA-N
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Description

(1-Cyclopropylpyrazol-4-yl)methanamine dihydrochloride is a bicyclic organic compound featuring a pyrazole ring substituted with a cyclopropyl group at the 1-position and an aminomethyl group at the 4-position, stabilized as a dihydrochloride salt. Its molecular formula is C₇H₁₂Cl₂N₄, with a molecular weight of 215.10 g/mol (estimated from ). This compound is utilized in medicinal chemistry and drug discovery, particularly as a building block for kinase inhibitors or other bioactive molecules. Key synonyms include 1-(1-Cyclopropyl-1H-pyrazol-4-yl)methanamine dihydrochloride and MFCD32669858 .

Properties

IUPAC Name

(1-cyclopropylpyrazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-3-6-4-9-10(5-6)7-1-2-7;;/h4-5,7H,1-3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAUHDVKCOEPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with pyrazole derivatives in the presence of suitable catalysts and solvents. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as crystallization and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

(1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecules and modulating biological pathways. This interaction can lead to various pharmacological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

1-(5-Cyclopropyl-1H-pyrazol-4-yl)methanamine Dihydrochloride
  • Molecular Formula : C₇H₁₂Cl₂N₄ ().
  • Key Difference : The cyclopropyl group is attached to the pyrazole’s 5-position instead of the 1-position.
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine Dihydrochloride
  • Molecular Formula : C₇H₁₃Cl₂N₃ ().
  • Molecular Weight : 210.10 g/mol.
  • Key Difference : Incorporates a fused pyrrolo-pyrazole ring system , increasing rigidity and hydrophobicity compared to the simpler pyrazole backbone in the target compound.
  • Applications: Enhanced ring strain and hydrogen-bonding capacity (3 H-bond donors) may improve interactions with enzyme active sites .
(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine Dihydrochloride
  • Molecular Formula : C₇H₁₄Cl₂N₄ ().
  • CAS No.: 1432681-51-0.
  • Key Difference : Replacement of pyrazole with a 1,2,4-triazole ring and addition of a methyl group at the 4-position.
  • Implications : Triazoles exhibit distinct electronic properties (e.g., higher polarity) and metabolic stability compared to pyrazoles .

Physicochemical Properties

Property Target Compound Pyrrolo-pyrazole Analog () Triazole Analog ()
Molecular Weight ~215.10 g/mol 210.10 g/mol ~205.62 g/mol
H-Bond Donors 2 (amine + HCl) 3 2
H-Bond Acceptors 4 (pyrazole N atoms + HCl) 2 4
LogP (Predicted) Moderate (~1.5) Higher (~2.0) due to fused ring Lower (~1.0) due to triazole
  • Notable Trend: The fused pyrrolo-pyrazole () exhibits higher hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

(1-Cyclopropylpyrazol-4-yl)methanamine;dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a cyclopropyl group and a methanamine moiety. The unique structural characteristics impart distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or allosteric sites on target proteins, leading to various pharmacological effects.

Biological Activities

Research has indicated several potential biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for therapeutic applications, particularly in cancer treatment.
  • Receptor Modulation : It has been studied for its ability to bind to various receptors, potentially acting as an agonist or antagonist depending on the context.
  • Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in cancer pathways
Receptor BindingBinds to receptors influencing signaling pathways
CytotoxicityExhibits cytotoxic effects on cancer cell lines

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a specific kinase involved in tumor growth. The inhibition was characterized using kinetic assays, revealing a competitive inhibition mechanism.
  • Cytotoxicity Assessment : In vitro assays showed that this compound induced apoptosis in MCF-7 breast cancer cells. The mechanism involved the activation of intrinsic apoptotic pathways, leading to increased caspase activity.
  • Receptor Interaction Analysis : Binding affinity studies indicated that the compound interacts with the CXCR4 receptor, which plays a role in cancer metastasis. Structure-activity relationship (SAR) studies revealed that modifications to the cyclopropyl group significantly affect binding affinity.

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